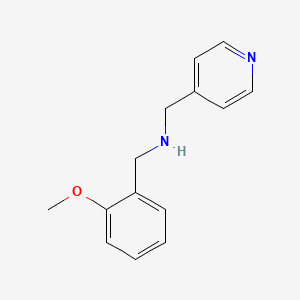

(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine

Description

Contextualization within Amine and Pyridyl Chemistry

As an amine, the nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. This allows it to participate in a wide range of chemical reactions, including acid-base reactions to form salts and nucleophilic substitution or addition reactions.

The pyridyl component, specifically the pyridin-4-yl isomer, is a six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen in the pyridine (B92270) ring is also basic, though generally less so than the secondary amine nitrogen. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and reactivity of the molecule.

Significance of Methoxybenzyl and Pyridyl Scaffolds in Synthetic and Coordination Chemistry

Both the methoxybenzyl and pyridyl scaffolds are of considerable importance in various areas of chemistry.

The methoxybenzyl group , particularly the ortho-methoxy isomer as present in the target molecule, is a valuable protecting group in organic synthesis. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the benzyl (B1604629) ring and can be cleaved under specific conditions. Furthermore, the presence of the methoxy group can direct metallation reactions to the ortho position, providing a handle for further functionalization.

The pyridyl scaffold is a ubiquitous component in coordination chemistry and medicinal chemistry. researchgate.netut.ac.irnih.gov The nitrogen atom of the pyridine ring is an excellent ligand for a wide variety of metal ions, forming stable coordination complexes. acs.org This property is exploited in the design of catalysts, metal-organic frameworks (MOFs), and therapeutic agents. Pyridine-containing compounds have been investigated for a diverse range of biological activities. researchgate.netnih.gov

Overview of Research Trajectories on Analogous Chemical Systems

While direct studies on (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine are scarce, research on analogous systems provides insight into its potential. For instance, studies on various N-benzyl pyridinium (B92312) derivatives have been conducted, exploring their biological activities. Although these are quaternary ammonium (B1175870) salts and not secondary amines, the research highlights the interest in combining benzyl and pyridyl moieties. Research on other benzylpyridinylamine analogs often focuses on their potential as ligands for transition metals or their applications in catalysis and materials science. The specific positioning of the methoxy group and the pyridyl nitrogen in the target molecule suggests potential for chelation, where both the amine nitrogen and the pyridyl nitrogen could coordinate to a single metal center, forming a stable ring structure.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, its physicochemical properties are predicted based on computational models. For a closely related isomer, (4-Methoxybenzyl)(pyridin-2-ylmethyl)amine, some predicted data is available which can offer a point of comparison.

| Property | Predicted Value for this compound | Predicted Value for (4-Methoxybenzyl)(pyridin-2-ylmethyl)amine |

| Molecular Formula | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol | 228.29 g/mol |

| Boiling Point | ~354.0 °C | 354.0±27.0 °C |

| Density | ~1.09 g/cm³ | 1.092±0.06 g/cm³ |

| pKa | Not available | 7.72±0.20 |

Note: The data for this compound are estimations based on its structure, and the data for the isomer are from computational predictions and should be considered as such.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAJPUMEPFVBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353752 | |

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-59-0 | |

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxybenzyl Pyridin 4 Ylmethyl Amine

Historical and Contemporary Approaches to N-Alkylation of Amines for Related Structures

The synthesis of secondary amines, such as (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, is fundamentally a process of N-alkylation. Historically, direct alkylation of a primary amine with an alkyl halide was a primary method. This approach, while straightforward, often suffers from a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. nih.gov Classical methods like the Gabriel synthesis offered more control for producing primary amines but were less direct for secondary amine synthesis. acs.org

Contemporary organic synthesis has largely shifted towards more efficient and selective catalytic methods. acs.org Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, has become a cornerstone for amine synthesis. youtube.comyoutube.com This method offers high selectivity and is often a one-pot procedure, making it highly efficient. youtube.com Another significant advancement is the development of transition-metal-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. acs.org This powerful reaction allows for the coupling of amines with aryl or vinyl halides and triflates, greatly expanding the scope of accessible amine structures. acs.org More recently, "hydrogen borrowing" or "catalytic N-alkylation" using alcohols as alkylating agents has gained prominence as a green chemistry alternative, where a metal catalyst temporarily oxidizes an alcohol to an aldehyde for in-situ reductive amination, producing only water as a byproduct. organic-chemistry.orgyoutube.com

Targeted Synthesis Routes to the this compound Framework

The synthesis of the target molecule, this compound, can be approached through several strategic routes, primarily leveraging the principles of reductive amination.

Reductive Amination Strategies

Reductive amination stands out as the most direct and widely applicable method for synthesizing the target compound. This strategy can be executed in two primary ways, both converging on the same product:

Route A: Reaction of 2-methoxybenzaldehyde (B41997) with pyridin-4-ylmethanamine.

Route B: Reaction of pyridine-4-carbaldehyde with (2-methoxyphenyl)methanamine.

The general mechanism involves the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the primary amine, followed by in-situ reduction of the C=N double bond. youtube.comyoutube.com A variety of reducing agents can be employed, with the choice depending on the desired reaction conditions and the tolerance of other functional groups. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. For reactions that are sensitive to the basicity of NaBH₄ or require milder conditions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently used, as they are selective for the reduction of iminium ions over carbonyls. orgsyn.orgnih.gov

The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, which facilitates both imine formation and the subsequent reduction. nih.gov

Table 1: Representative Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Pyridin-4-ylmethanamine | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) or Methanol (MeOH) | Stir at room temperature, 12-24h |

| Pyridine-4-carbaldehyde | (2-Methoxyphenyl)methanamine | NaBH₄ | Methanol (MeOH) | Stir at 0°C to room temperature, 2-6h |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, typically between an aryl halide and an amine. acs.org While highly effective for aryl amines, its application for coupling benzylic halides with benzyl-type amines is less common but mechanistically feasible. To synthesize this compound, this would involve coupling an amine with a benzyl (B1604629) halide:

Route C: Pyridin-4-ylmethanamine with 2-methoxybenzyl chloride (or bromide).

Route D: (2-Methoxyphenyl)methanamine with 4-(chloromethyl)pyridine (B78701).

This reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency, with sterically hindered, electron-rich phosphines like those developed by Buchwald's group (e.g., XPhos, SPhos) being highly effective. acs.org The reaction mechanism involves oxidative addition of the halide to the Pd(0) catalyst, amine coordination, deprotonation by the base, and finally, reductive elimination to yield the desired secondary amine and regenerate the catalyst. acs.org However, for non-aromatic substrates like benzyl halides, competing side reactions such as β-hydride elimination can be a challenge.

Multi-Step Synthetic Sequences Employing Precursors

More complex, multi-step sequences can also be employed, often involving the use of protecting groups to enhance selectivity. A well-established method for synthesizing unsymmetrical secondary amines is the Fukuyama amine synthesis. cymitquimica.com This approach can be adapted for the target molecule.

A plausible sequence is as follows:

Protection: 4-Methoxybenzylamine is first reacted with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. This protected amine is acidic enough for subsequent alkylation. cymitquimica.com

Alkylation: The sulfonamide is then alkylated with 4-(chloromethyl)pyridine or a related electrophile in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. cymitquimica.com

Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl protecting group. This is typically achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate to furnish the free secondary amine. cymitquimica.com

This method, while longer, offers excellent control and avoids the over-alkylation issues sometimes seen with direct alkylation. cymitquimica.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound, particularly via the preferred reductive amination route, is key to maximizing yield and purity. Several factors can be tuned:

Reducing Agent: As mentioned, NaBH(OAc)₃ is often superior for one-pot syntheses as it is less reactive towards the starting aldehyde, minimizing the formation of alcohol byproducts. orgsyn.org The stoichiometry of the reducing agent should be optimized to ensure complete conversion without unnecessary excess.

Solvent and pH: The rate of imine formation is pH-dependent and can be accelerated by mild acid catalysis. nih.gov However, the reducing agent's stability and reactivity are also affected by pH. For NaBH₄, the reaction is often run in methanol, while for NaBH(OAc)₃, a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is common. Sometimes, adding a dehydrating agent like molecular sieves can drive the imine formation equilibrium forward, improving yields. nih.gov

Temperature and Time: Most reductive aminations can be run at room temperature. nih.gov Reaction times can range from a few hours to overnight, and progress is typically monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Example of Optimization Parameters for Reductive Amination

| Parameter | Variation | Effect on Yield/Purity |

|---|---|---|

| Catalyst | None vs. Acetic Acid (catalytic) | Acetic acid can accelerate imine formation, potentially increasing yield. |

| Solvent | Methanol vs. Dichloromethane | Choice depends on the reducing agent; may affect solubility and reaction rate. |

| Temperature | 0°C to Room Temperature | Lower temperatures can increase selectivity and reduce side reactions. |

| Workup | Quenching with water vs. mild acid/base | Neutralizes excess reagents and facilitates extraction of the amine product. |

This table represents general optimization strategies for reductive amination reactions.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to make chemical synthesis more sustainable and environmentally benign. youtube.com These can be applied to the synthesis of this compound.

Atom Economy: Reductive amination is inherently more atom-economical than multi-step sequences involving protecting groups or classical alkylations that generate stoichiometric salt waste. nih.govorgsyn.org

Catalysis over Stoichiometric Reagents: Using catalytic hydrogenation for the reduction step (e.g., H₂ gas with a Pd/C catalyst) is a greener alternative to borohydride reagents, as it produces no inorganic byproducts. nih.gov Iron-catalyzed reductive aminations are also emerging as a low-cost, low-toxicity option. nih.gov

Safer Solvents: Efforts are ongoing to replace chlorinated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible. nih.gov Microwave-assisted synthesis can also accelerate reactions, often in greener solvents and with reduced energy consumption.

Renewable Feedstocks: The "hydrogen borrowing" strategy, which uses alcohols as alkylating agents, is a prime example of a green synthetic route. organic-chemistry.orgyoutube.com In this context, 2-methoxybenzyl alcohol could be reacted with pyridin-4-ylmethanamine using a ruthenium or iridium catalyst, with water being the only byproduct. organic-chemistry.org This avoids the pre-oxidation of the alcohol to an aldehyde and the use of hydride reducing agents.

By prioritizing catalytic one-pot methods like reductive amination with catalytic hydrogenation and exploring the use of bio-derived solvents, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. youtube.com

Advanced Spectroscopic and Structural Elucidation of 2 Methoxybenzyl Pyridin 4 Ylmethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine. Both ¹H and ¹³C NMR spectra would provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment in the molecule. For instance, the methoxy (B1213986) group (-OCH₃) protons would likely appear as a sharp singlet, while the methylene (B1212753) protons of the benzyl (B1604629) (-CH₂-) and pyridinylmethyl (-CH₂-) groups would also produce singlet or coupled signals. The aromatic protons on the 2-methoxybenzyl and the pyridin-4-yl rings would exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants (J-values) allowing for precise assignment to their respective positions on the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbon of the methoxy group, the two methylene carbons, and the individual carbons of the aromatic rings would each give a distinct signal. The chemical shifts of these carbons would confirm the connectivity and electronic environment within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the complete structural assignment of this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Benzyl CH₂ | ~3.7 | ~53 |

| Pyridinylmethyl CH₂ | ~3.7 | ~51 |

| Pyridine (B92270) Ring (C₂', C₆') | ~8.5 (doublet) | ~150 |

| Pyridine Ring (C₃', C₅') | ~7.2 (doublet) | ~124 |

| Methoxybenzyl Ring (C₁'') | - | ~128 |

| Methoxybenzyl Ring (C₂'') | - | ~157 |

| Methoxybenzyl Ring (C₃'') | ~6.9 (doublet) | ~110 |

| Methoxybenzyl Ring (C₄'') | ~7.2 (triplet) | ~129 |

| Methoxybenzyl Ring (C₅'') | ~6.9 (triplet) | ~121 |

| Methoxybenzyl Ring (C₆'') | ~7.2 (doublet) | ~127 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum would be expected to show key absorption bands. For example, the N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methylene bridges would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would generate a series of bands in the 1400-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely be found between 1200 and 1275 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be clearly identifiable. These techniques together allow for a comprehensive fingerprint of the molecule's functional groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₄H₁₆N₂O), the exact molecular weight is 228.1263 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed at m/z 228 or 229, respectively. mdpi.comrsc.org The fragmentation pattern would be expected to show characteristic losses. For example, cleavage of the benzylic C-N bond could lead to the formation of a pyridin-4-ylmethyl cation (m/z 92) or a 2-methoxybenzyl cation (m/z 121). These fragments provide definitive evidence for the molecular structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsion angles. mdpi.comrsc.org

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

To gain a deeper understanding of the spectroscopic properties and electronic structure, experimental data are often correlated with theoretical calculations. Density Functional Theory (DFT) is a common computational method used for this purpose. nih.govresearchgate.net

By performing geometry optimization using a suitable functional (e.g., B3LYP) and basis set, the theoretical minimum energy conformation of this compound can be determined. nih.gov From this optimized geometry, theoretical NMR chemical shifts (using the GIAO method), IR, and Raman vibrational frequencies can be calculated. researchgate.net Comparing these calculated values with the experimental spectra helps to validate the structural assignment and provides a more detailed interpretation of the experimental data. researchgate.netmdpi.com Furthermore, DFT calculations can provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and potential applications. researchgate.netmdpi.com

Coordination Chemistry and Ligand Applications of 2 Methoxybenzyl Pyridin 4 Ylmethyl Amine

Chelation Behavior and Coordination Modes with Transition Metals

The structural features of (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, specifically the presence of a pyridyl nitrogen and a secondary amine nitrogen, predispose it to act as a chelating agent, forming stable complexes with transition metals.

Monodentate, Bidentate, and Multidentate Binding Motifs

This compound is expected to primarily function as a bidentate ligand. Coordination would occur through the lone pair of electrons on the pyridyl nitrogen atom and the secondary amine nitrogen atom, forming a stable six-membered chelate ring with a metal center. This bidentate N,N-coordination is a common motif for ligands containing pyridinylmethanamine frameworks. jscimedcentral.com

While bidentate chelation is favored due to the thermodynamic stability of the resulting metallacycle, monodentate coordination is also a possibility. In a monodentate mode, the ligand would likely bind through the more accessible and typically more basic pyridyl nitrogen atom. jscimedcentral.com This might occur in the presence of strongly competing ligands or significant steric hindrance that prevents the amine nitrogen from approaching the metal center. Although less common for this ligand type, it could also potentially act as a bridging ligand between two metal centers under specific stoichiometric conditions.

Influence of Methoxybenzyl and Pyridyl Moieties on Coordination Geometry and Stability

The coordination geometry and stability of the resulting metal complexes are significantly influenced by the electronic and steric properties of the ligand's constituent parts.

Methoxybenzyl Moiety: The 2-methoxybenzyl group introduces distinct steric and electronic effects.

Electronic Effect: The methoxy (B1213986) group at the ortho position is electron-donating through resonance, which increases the electron density on the aromatic ring. This may have a modest electronic influence on the basicity of the secondary amine, potentially affecting its donor strength.

Steric Effect: The bulky ortho-methoxybenzyl group imposes considerable steric hindrance around the secondary amine donor atom. This steric crowding can influence the coordination geometry, potentially distorting it from ideal geometries (e.g., from a perfect square plane in Pd(II) complexes) and may create a chiral environment upon coordination. researchgate.net This steric demand can also affect the stability of the complex and the kinetics of its formation and ligand exchange reactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would generally involve the direct reaction of the ligand with a suitable transition metal salt in a polar solvent. jscimedcentral.comnih.govacs.org Characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and bonding.

Complexes with First-Row Transition Metals (e.g., Ni(II), Co(II), Zn(II))

Complexes with first-row transition metals are expected to exhibit diverse coordination geometries, primarily octahedral or tetrahedral, depending on the metal ion and the molar ratio of ligand to metal.

Nickel(II) Complexes: Ni(II), with a d⁸ configuration, can form octahedral, square-planar, or five-coordinate complexes. With a bidentate ligand like this compound (L), one could expect to synthesize octahedral complexes of the type [NiL₂(H₂O)₂]²⁺ or [NiL₂Cl₂]. researchgate.netnih.govnih.gov

Cobalt(II) Complexes: Co(II) (d⁷) complexes are likely to adopt either octahedral or tetrahedral geometries, with distinct spectral and magnetic properties for each. researchgate.netresearchgate.net

Zinc(II) Complexes: Zn(II) is a d¹⁰ ion and thus exhibits no ligand field stabilization energy. Its coordination geometry is primarily determined by the size and steric demands of the ligands. Tetrahedral complexes of the type [ZnLCl₂] or octahedral [ZnL₂(H₂O)₂]²⁺ would be anticipated. researchgate.netnih.govinorgchemres.org

Table 1: Expected Properties of First-Row Transition Metal Complexes

| Metal Ion | Expected Stoichiometry (L = Ligand) | Common Geometry | d-Electron Configuration |

|---|---|---|---|

| Ni(II) | [NiL₂Cl₂], [NiL₃]Cl₂ | Octahedral, Square Planar | d⁸ |

| Co(II) | [CoL₂Cl₂] | Octahedral, Tetrahedral | d⁷ |

| Zn(II) | [ZnL₂Cl₂], [ZnLCl₂] | Octahedral, Tetrahedral | d¹⁰ |

Characterization would involve FT-IR spectroscopy, where coordination of the amine and pyridyl nitrogens would lead to shifts in the ν(N-H) and pyridyl ring vibration frequencies, respectively. UV-Vis spectroscopy would reveal d-d transitions characteristic of the specific geometry for Ni(II) and Co(II) complexes.

Complexes with Second and Third-Row Transition Metals (e.g., Pd(II), Hg(II))

Complexes with heavier transition metals often show more predictable geometries.

Palladium(II) Complexes: As a d⁸ metal ion, Pd(II) has a strong preference for a 16-electron, square-planar coordination environment. mdpi.comnih.gov The reaction of the ligand (L) with a salt like PdCl₂ would be expected to yield a complex with the formula [PdLCl₂]. nih.govresearchgate.net In this structure, the ligand would act as a bidentate N,N-donor, with the two remaining coordination sites occupied by chloride ions.

Mercury(II) Complexes: Hg(II), a d¹⁰ ion, typically forms complexes with linear, trigonal planar, or tetrahedral geometry. With a bidentate ligand like the one , a distorted tetrahedral [HgLCl₂] complex is a likely outcome. researchgate.net

Table 2: Expected Properties of Second and Third-Row Transition Metal Complexes

| Metal Ion | Expected Stoichiometry (L = Ligand) | Common Geometry | d-Electron Configuration |

|---|---|---|---|

| Pd(II) | [PdLCl₂] | Square Planar | d⁸ |

| Hg(II) | [HgLCl₂] | Tetrahedral (distorted) | d¹⁰ |

For these complexes, ¹H and ¹³C NMR spectroscopy would be crucial for characterization, showing downfield shifts for the pyridyl and benzyl (B1604629) protons upon coordination to the metal center. For Pd(II) complexes, single-crystal X-ray diffraction would be the definitive method to confirm the square-planar geometry and the bidentate coordination mode of the ligand. acs.orgnih.gov

Mechanistic Studies of Ligand Exchange and Complex Formation

The mechanisms of complex formation and ligand exchange are fundamental to understanding the reactivity of these coordination compounds. The process is highly dependent on the identity of the metal ion and its preferred coordination geometry.

For square-planar Pd(II) complexes, ligand substitution reactions are well-established to proceed via an associative mechanism . mdpi.comnih.gov This pathway involves the approach of an incoming ligand to the complex, forming a five-coordinate trigonal bipyramidal intermediate or transition state. The reaction rate is influenced by several factors:

The Entering Ligand: The nucleophilicity of the incoming ligand affects the rate of formation of the intermediate.

The Leaving Group: Weaker bonds to the leaving group result in faster substitution.

Steric Effects: The bulky 2-methoxybenzyl group on the this compound ligand would sterically hinder the approach of an incoming ligand, likely slowing the rate of substitution compared to less bulky analogues. mdpi.com

The Trans Effect: The nature of the ligand trans to the leaving group has a strong influence on the substitution rate.

For octahedral first-row transition metal complexes, such as those of Ni(II) and Co(II), ligand exchange can proceed through either dissociative (D) or associative (A) mechanisms, or interchange (I) mechanisms which have characteristics of both. The specific pathway is influenced by factors like the size of the metal ion and the steric bulk of the coordinated ligands. Given the steric hindrance from the 2-methoxybenzyl group, a dissociative pathway, where one end of the chelating ligand detaches first before a new ligand coordinates, might be favored.

Catalytic Applications in Organic Transformations

N-Alkylation and Amination Reactions

There is no available scientific literature describing the use of this compound or its metal complexes as catalysts for N-alkylation or amination reactions.

Polymerization Processes

No studies have been found that investigate or report the application of this compound as a ligand in metal-catalyzed polymerization processes.

Other Catalytic Roles in C-C, C-N, or C-X Bond Formation

A thorough search did not uncover any reports of this compound being employed as a catalyst or ligand in any other capacity for the formation of carbon-carbon, carbon-nitrogen, or carbon-heteroatom bonds.

Reactivity and Derivatization of 2 Methoxybenzyl Pyridin 4 Ylmethyl Amine

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The secondary amine is a primary site for functionalization in (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, readily undergoing alkylation, acylation, and condensation reactions.

Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. This can be achieved by reacting the parent compound with alkyl halides or through reductive amination. For instance, N-alkylation of similar secondary amines has been successfully carried out using various alcohols in the presence of a catalyst. This process, often referred to as a "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by reduction of the resulting iminium ion to yield the N-alkylated product. A general procedure for such a reaction involves heating the amine with the corresponding alcohol in the presence of a suitable catalyst and base.

Acylation: The nucleophilic secondary amine can also react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl derivatives can exhibit altered biological activities and physicochemical properties compared to the parent amine.

Condensation Reactions: this compound can participate in condensation reactions with aldehydes and ketones. As a secondary amine, its reaction with a carbonyl compound, under acidic catalysis, is expected to form an enamine. fiveable.mechemistrysteps.comlibretexts.org This reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates. Since the nitrogen of the secondary amine lacks a second proton to be eliminated as water to form an imine, a proton is instead removed from an adjacent carbon atom, yielding the enamine. chemistrysteps.comwikipedia.org This transformation is reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org

Table 1: Overview of Amine Reactivity

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Alkylation | Alkyl halides, Alcohols (with catalyst) | Tertiary amine |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Condensation | Aldehydes, Ketones | Enamine |

Pyridine (B92270) Ring Reactivity: Electrophilic/Nucleophilic Aromatic Substitution and N-Oxidation

The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions and allows for modification at the nitrogen atom.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This effect is further exacerbated in acidic conditions, which are often required for EAS, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly deactivates the ring. wikipedia.orgyoutube.com If forced to react, electrophilic substitution on pyridine typically occurs at the 3-position (meta to the nitrogen), as the intermediates for substitution at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. aklectures.com However, the presence of activating groups can enhance the reactivity of the pyridine ring towards EAS. pearson.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comstudy.comyoutube.com This is because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. stackexchange.com For a nucleophilic attack to occur on the unsubstituted pyridine ring of this compound, a very strong nucleophile would be required to displace a hydride ion, a reaction known as the Chichibabin reaction. youtube.com More commonly, SNAr reactions on pyridines involve a leaving group, such as a halogen, at the 2- or 4-position.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.netscripps.eduarkat-usa.org This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.netarkat-usa.org The resulting N-oxide exhibits altered electronic properties, with the oxygen atom being able to donate electron density back into the ring, thereby activating the 2- and 4-positions towards both electrophilic and nucleophilic attack. scripps.edu Notably, selective N-oxidation of the pyridine nitrogen can be achieved even in the presence of other, more easily oxidized, aliphatic amine functionalities by employing an in situ protonation strategy. nih.gov

Table 2: Reactivity of the Pyridine Ring

| Reaction Type | Position of Attack | Reactivity |

|---|---|---|

| Electrophilic Aromatic Substitution | 3-position | Deactivated |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Activated |

| N-Oxidation | Pyridine Nitrogen | Favorable |

Benzyl (B1604629) Moiety Transformations

The 2-methoxybenzyl portion of the molecule offers additional sites for chemical modification. The primary mode of transformation for this group is through cleavage of the benzylic C-N bond. This reactivity is analogous to the deprotection of p-methoxybenzyl (PMB) ethers, a common protecting group in organic synthesis. wikipedia.orgchem-station.com Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-established method for the removal of PMB groups and is expected to be applicable to the 2-methoxybenzyl group as well. chem-station.com This reaction proceeds via a charge-transfer complex, leading to the formation of 2-methoxybenzaldehyde (B41997) and the corresponding pyridin-4-ylmethylamine.

Furthermore, the benzylamine functionality itself can undergo oxidation. For instance, the oxidation of benzylamines to the corresponding imines can be achieved under various conditions, including metal-free oxidative coupling promoted by salicylic acid derivatives in an oxygen atmosphere. nih.govacs.org

Methoxy (B1213986) Group Manipulations (e.g., Demethylation, Oxidation)

The methoxy group on the benzyl ring can be chemically altered, primarily through demethylation. This reaction converts the methoxy ether into a hydroxyl group, yielding a phenolic derivative. A variety of reagents can be employed for the demethylation of aryl methyl ethers, with boron tribromide (BBr3) being a particularly effective and common choice. google.com Other reagents that can effect this transformation include pyridinium chloride and aluminum chloride. google.com The resulting phenolic compound can then serve as a handle for further functionalization, for example, through etherification or esterification of the newly formed hydroxyl group.

While less common, oxidative transformations of the methoxy group are also conceivable, potentially leading to more complex rearranged products under specific conditions.

Development of Functionalized Derivatives for Specific Research Purposes

The versatile reactivity of this compound makes it an attractive scaffold for the development of functionalized derivatives with potential applications in various research areas, particularly in medicinal chemistry. The synthesis of libraries of related N-benzyl-pyrimidin-4-amine and N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives has been reported in the pursuit of novel therapeutic agents. nih.govnih.gov These studies highlight the importance of the substituted benzyl and pyridyl moieties for biological activity.

For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov Similarly, novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating significant anti-proliferative activity. nih.gov These examples underscore the potential for developing derivatives of this compound for specific research purposes by systematically modifying the amine, pyridine, and benzyl components of the molecule to optimize their interaction with biological targets.

Computational and Theoretical Investigations of 2 Methoxybenzyl Pyridin 4 Ylmethyl Amine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. nih.govarxiv.org This method, which approximates the many-electron problem by focusing on the electron density, provides a balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govaps.org For (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional arrangement (optimized geometry) and to explore its electronic properties. epstem.net

The optimized structure reveals the spatial orientation of the 2-methoxybenzyl and pyridin-4-ylmethyl groups relative to each other. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical values provide a benchmark for comparison with experimental data, should it become available.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

For molecules with similar structures, the HOMO is often localized on the more electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over the electron-deficient regions. In this compound, the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring and the nitrogen atoms are expected to influence the HOMO and LUMO distributions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the fundamental global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's chemical behavior.

A comprehensive analysis of these descriptors for this compound would offer valuable predictions about its reactivity profile. For instance, a low chemical hardness would suggest that the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy group, highlighting them as potential sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms attached to the amine nitrogen and the aromatic rings would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netnih.gov

This compound possesses several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles to identify the most stable conformers (energy minima). nih.govresearchgate.net

Furthermore, the presence of the pyridine ring introduces the possibility of prototropic tautomerism, where a proton can migrate between different nitrogen atoms. Although less likely in this specific secondary amine compared to systems with imine or thiol groups, computational studies can evaluate the relative energies of any potential tautomers. nih.govnih.gov By comparing the calculated free energies, the most stable tautomer and conformer in the gas phase and in different solvents can be determined. nih.gov

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data, which can aid in the characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to ¹H and ¹³C NMR chemical shifts. epstem.net By comparing the calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net These calculated frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds within the molecule. Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to specific functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. nih.gov This analysis provides insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and heteroatoms. researchgate.net Recent advancements in deep learning models, such as DetaNet, are also showing promise in accurately and efficiently predicting UV-Vis and NMR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Information Gained |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT/GIAO | Structural confirmation and assignment of protons and carbons. |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT | Identification of functional groups and vibrational modes. |

| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT | Understanding of electronic transitions and conjugation. |

This table summarizes the key spectroscopic parameters that can be predicted using computational methods, along with the insights they provide into the molecular structure and electronic properties.

Mechanistic Insights through Computational Modeling of Reactions

For instance, if this compound were to undergo a reaction such as N-alkylation or acylation, computational studies could model the reaction pathway. By calculating the activation energies for different possible mechanisms, the most likely reaction route can be determined. This predictive capability can guide the design of new synthetic routes and the optimization of reaction conditions.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. Computational methods can be used to predict and analyze these interactions.

The presence of the pyridine nitrogen and the secondary amine hydrogen suggests the potential for hydrogen bonding, which could lead to the formation of dimers or larger supramolecular assemblies. nih.gov The aromatic rings in the molecule can participate in π-π stacking interactions, further influencing the packing of molecules in the solid state.

By modeling small clusters of molecules, the preferred modes of interaction and the resulting supramolecular structures can be predicted. This understanding is valuable for predicting crystal packing and for designing materials with specific properties based on controlled intermolecular interactions.

Potential for Advanced Materials and Industrial Applications Non Biological

Role as a Building Block in Polymer Chemistry

The structure of (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine contains two key features that make it a promising, albeit currently theoretical, building block in polymer chemistry. Firstly, secondary amines are established monomers for the synthesis of various polymers, including polyamides and polyureas, due to their high reactivity. acs.org Secondly, the pendant pyridine (B92270) group offers a site for post-polymerization modification or can impart specific properties to the final polymer.

The compound could theoretically be incorporated into a polymer backbone through the reaction of its secondary amine group. For example, it could be reacted with diacyl chlorides to form a polyamide or with diisocyanates to form a polyurea. The resulting polymer would feature a pendant (2-methoxybenzyl) group and a pyridin-4-yl group on the nitrogen atom.

The pyridine moiety itself is a valuable component in functional polymers. The nitrogen atom's lone pair of electrons does not overlap with the aromatic π-system, making it basic and available for reactions like quaternization. wikipedia.org The quaternization of pyridine rings within a polymer chain introduces permanent positive charges, creating a class of materials known as ionomers or polyelectrolytes. mdpi.com Such charged polymers often exhibit enhanced conductivity, distinct optical properties, and altered solubility, making them suitable for applications like anti-corrosive coatings and electrochemical sensors. mdpi.com

| Functional Group | Relevant Property | Potential Role in Polymerization | Resulting Polymer Feature |

|---|---|---|---|

| Secondary Amine (-NH-) | Nucleophilic, Reactive | Monomer for step-growth polymerization (e.g., with diacyl chlorides or diisocyanates). | Forms the polymer backbone (e.g., polyamide, polyurea). |

| Pyridine Ring | Basic, Aromatic | Pendant group for post-polymerization modification (e.g., quaternization). | Imparts properties like ion-conductivity, pH-sensitivity, and metal-coordination sites. wikipedia.orgmdpi.com |

| Methoxy (B1213986) Group (-OCH₃) | Electron-donating | Modifies electronic properties and solubility of the monomer and resulting polymer. | Can influence inter-chain interactions and material processability. |

Applications in Sensor Development

The development of chemical sensors often relies on molecules that can selectively interact with a target analyte and produce a measurable signal. This compound possesses structural features that make it a hypothetical candidate for sensor applications, particularly for the detection of metal ions or protons (pH sensing).

The nitrogen atom of the pyridine ring is a well-known coordination site for a wide variety of metal ions. wikipedia.org This interaction can be exploited to create a sensor where the binding of a specific metal ion perturbs the electronic structure of the molecule, leading to a change in its optical (colorimetric or fluorescent) or electrochemical properties. The 2-methoxybenzyl group's ether oxygen could also participate in chelation, potentially enhancing the selectivity and stability of metal binding.

Furthermore, polymers containing pyridine groups, such as poly(4-vinylpyridine), have been successfully utilized in the fabrication of electrochemical sensors. mdpi.com By immobilizing this compound or a polymer derived from it onto an electrode surface, a sensor could be developed. The interaction with an analyte at the surface would alter the electrochemical response (e.g., current or potential), allowing for quantitative detection.

| Structural Feature | Sensing Mechanism | Potential Analyte | Detection Principle |

|---|---|---|---|

| Pyridine Nitrogen | Lewis base interaction, Metal Coordination | Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Electrochemical or Spectroscopic (UV-Vis, Fluorescence) signal change upon binding. |

| Pyridine Nitrogen | Protonation/Deprotonation | Protons (H⁺) | pH-dependent change in optical or electrochemical properties. |

| Aromatic Rings (Pyridine & Benzyl) | π-π Stacking | Planar Organic Molecules | Changes in fluorescence quenching or electrochemical signal upon host-guest interaction. |

Exploration in Advanced Separation Technologies

Advanced separation technologies, such as liquid-liquid extraction, solid-phase extraction, and membrane separation, often employ organic ligands that can selectively bind to specific ions or molecules. The metal-coordinating ability of this compound suggests its potential utility as a selective extractant or as a functional group in separation media.

In solvent extraction processes, the compound could be dissolved in an organic phase to selectively pull metal ions from an aqueous phase. The efficiency and selectivity of this extraction would depend on factors like pH, the nature of the metal ion, and the organic solvent used. The basicity of the pyridine ring is a critical property, as protonation at low pH would influence its extraction behavior. wikipedia.org

Alternatively, the molecule could be chemically grafted onto a solid support, such as silica (B1680970) gel or a polymer resin. This functionalized material could then be used in chromatography or solid-phase extraction columns to capture target metal ions from a complex mixture. Such applications are vital in fields like hydrometallurgy for recovering valuable metals from ores or in environmental remediation for removing toxic heavy metals from wastewater. The combined coordination potential of the pyridine nitrogen and the methoxy group's oxygen atom could lead to selective binding for specific metal ions.

| Target Metal Ion | Basis for Interaction | Potential Application Area |

|---|---|---|

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Strong coordination with pyridine nitrogen. wikipedia.org | Hydrometallurgy, Metal Recovery |

| Heavy Metals (e.g., Cd²⁺, Pb²⁺, Hg²⁺) | Coordination with nitrogen as a soft Lewis base. | Environmental Remediation, Wastewater Treatment |

| Precious Metals (e.g., Pd²⁺, Pt²⁺, Au³⁺) | Known affinity of pyridine ligands for platinum group metals. | Catalyst Recovery, E-waste Recycling |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine is foundational to any further investigation of its properties and applications. While standard synthetic methodologies can likely produce this compound, future research should focus on developing novel, more efficient, and greener synthetic strategies.

Current synthetic approaches for similar amine-containing compounds often rely on multi-step processes. For instance, the synthesis of related pyridine-2-methylamines has been achieved through the reaction of a substituted pyrazole (B372694) with pyridine-2-ylmethanamine in the presence of a base like diisopropylethylamine. mdpi.com Another common strategy involves the palladium-mediated cyanation of a bromide derivative. mdpi.com General methods for creating six-membered heterocyclic rings, such as pyridines, include classical approaches like the Guareschi–Thorpe condensation and the Hantzsch pyridine (B92270) synthesis. beilstein-journals.orgbeilstein-journals.org

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Reductive Amination | Reaction of 2-methoxybenzaldehyde (B41997) with pyridin-4-ylmethanamine in the presence of a reducing agent. | Direct, often high-yielding. |

| Nucleophilic Substitution | Reaction of 2-methoxybenzyl halide with pyridin-4-ylmethanamine. | Straightforward, utilizes readily available starting materials. |

| Catalytic Cross-Coupling | Development of a catalytic method to couple a 2-methoxybenzyl precursor with a pyridin-4-ylmethylamine precursor. | High efficiency, potential for stereocontrol. |

Exploration of New Coordination Chemistry Landscapes and Catalytic Systems

The pyridine and amine moieties within this compound make it a promising candidate as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the secondary amine can act as donor atoms, allowing the molecule to chelate to a metal center. The methoxy (B1213986) group on the benzyl (B1604629) ring could also potentially participate in coordination, leading to a variety of binding modes.

The coordination chemistry of pyridine-containing ligands is extensive, with applications in catalysis and materials science. mdpi.com For example, copper(II) complexes with pyridine derivatives of thiosemicarbazones have been studied for their anticancer activity. mdpi.com Similarly, pyridine carboxamides and pyrazine (B50134) carboxamides are used as building blocks for coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Future research should focus on synthesizing and characterizing coordination complexes of this compound with a range of transition metals. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine or benzyl rings. These new complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of this ligand could also open up avenues in asymmetric catalysis.

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, computational studies can provide valuable insights into its conformational landscape, electronic structure, and potential interactions with other molecules.

Molecular docking and molecular dynamics (MD) simulations are widely used to study the interactions of small molecules with biological targets. nih.gov While this article focuses on non-biological applications, similar computational techniques can be applied to understand the coordination behavior of this ligand with different metal ions. Density Functional Theory (DFT) calculations can be employed to predict the geometries, spectroscopic properties, and stability of its metal complexes.

Future computational work could focus on:

Conformational Analysis: Identifying the most stable conformers of the ligand and its metal complexes.

Electronic Structure Calculations: Understanding the nature of the metal-ligand bonding and its influence on reactivity.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the catalytic performance of its complexes in specific reactions.

These computational studies will not only accelerate the discovery of new applications but also provide a deeper understanding of the fundamental chemical principles governing the behavior of this compound.

Emerging Non-Biological Applications in Niche Chemical Fields

Beyond the more traditional areas of catalysis and materials science, this compound may find applications in niche chemical fields. Its unique combination of functional groups could be leveraged for specific purposes.

For example, the pyridine moiety suggests potential applications in supramolecular chemistry. The ability to form hydrogen bonds and engage in π-π stacking interactions could be exploited to construct self-assembling systems with interesting architectures and properties. The compound could also serve as a building block for the synthesis of more complex organic molecules with tailored functionalities.

Another potential area of exploration is its use as a corrosion inhibitor. Amine and heterocyclic compounds are known to be effective corrosion inhibitors for various metals and alloys. The presence of both a pyridine ring and an amine group in this compound makes it a promising candidate for this application.

Finally, the compound could be investigated as a component in chemical sensors. The pyridine nitrogen can act as a binding site for specific analytes, and the photophysical properties of the molecule could be modulated upon binding, leading to a detectable signal.

Table 2: Summary of Potential Non-Biological Applications

| Application Area | Rationale | Potential Research Direction |

| Supramolecular Chemistry | Presence of hydrogen bond donors/acceptors and aromatic rings. | Design and synthesis of self-assembling materials. |

| Corrosion Inhibition | Contains amine and heterocyclic functional groups known for their anticorrosive properties. | Evaluation of its performance as a corrosion inhibitor for various metals. |

| Chemical Sensing | Potential for selective binding to analytes via the pyridine nitrogen. | Development of fluorescent or colorimetric sensors. |

Q & A

Q. What are the optimal synthetic routes for (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methoxybenzylamine with 4-(chloromethyl)pyridine in solvents like dichloromethane or toluene, using bases (e.g., K₂CO₃) to neutralize HCl byproducts. Reaction temperatures range from 25°C to 110°C, with yields highly dependent on solvent polarity and stoichiometric ratios . Purification typically employs column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the compound’s structure influence its solubility and stability in experimental settings?

The pyridine ring enhances water solubility via hydrogen bonding, while the methoxybenzyl group increases lipophilicity. Stability tests in DMSO or aqueous buffers (pH 4–9) show minimal degradation over 48 hours at 4°C. Light-sensitive degradation is mitigated by storage in amber vials .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges for this compound, such as twinning or poor diffraction?

Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is preferred. For twinned crystals, HKL-3000 or CrysAlisPro can deconvolute overlapping reflections. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Anisotropic absorption corrections (e.g., SADABS ) improve refinement accuracy .

Q. How can computational modeling predict binding affinities of this compound with biological targets like kinases or GPCRs?

Molecular docking (e.g., AutoDock Vina ) and molecular dynamics simulations (e.g., GROMACS ) model interactions. Key parameters include:

- Hydrogen bonding : Between the pyridine nitrogen and target residues (e.g., Asp86 in kinase ATP pockets).

- Van der Waals contacts : Methoxybenzyl groups fit hydrophobic pockets. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd = 10–100 nM in preliminary studies) .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s bioactivity?

Fluorine substitution at the benzyl para position (as in (4-Fluorobenzyl)(2-methoxybenzyl)amine ) increases metabolic stability by reducing cytochrome P450 oxidation. Methyl groups on the pyridine ring enhance blood-brain barrier permeability, as seen in analogs like N-Methyl-N-(4-pyridin-2-ylbenzyl)amine .

Q. What analytical workflows address contradictory data in reaction mechanism studies (e.g., competing pathways in amine alkylation)?

Isotopic labeling (e.g., <sup>15</sup>N NMR) tracks nitrogen migration during alkylation. Kinetic studies under varied pH and solvent polarity identify rate-determining steps. High-resolution mass spectrometry (HRMS) detects transient intermediates like Schiff bases .

Methodological Best Practices

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .

- Crystallization : Employ vapor diffusion with hexane/ethyl acetate for high-quality crystals .

- Data Reproducibility : Validate computational models with at least two independent experimental assays (e.g., SPR + enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.